molecular formula C22H32N4O5S B2892228 tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 2170746-96-8

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2892228
CAS No.: 2170746-96-8
M. Wt: 464.58
InChI Key: NZAGTSBDUAJJGL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic system featuring a 1,4-diazaspiro[5.5]undecane core substituted with a pyrimidine ring bearing ethoxycarbonyl (COOEt) and methylthio (SMe) groups. The tert-butyl carbamate (Boc) group at position 4 acts as a protective moiety. The pyrimidine substituents contribute to electronic diversity, influencing reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-(5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5S/c1-6-30-18(28)15-12-23-19(32-5)24-17(15)26-13-16(27)25(20(29)31-21(2,3)4)14-22(26)10-8-7-9-11-22/h12H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGTSBDUAJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CC(=O)N(CC23CCCCC3)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170746-96-8
Record name 1-[5-(ethoxycarbonyl)-2-(methylthio)-4-pyrimidinyl]-3-oxo-1,4-Diazaspiro[5.5]undecane-4-carboxylic acid 1,1-dimethylethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and thiourea under acidic conditions.

    Spirocyclic Framework Construction: The spirocyclic structure is formed by a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Functional Group Introduction: The tert-butyl ester and ethoxycarbonyl groups are introduced through esterification reactions, while the methylthio group is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkoxides, thiolates

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the methylthio group.

    Alcohols: Resulting from the reduction of carbonyl groups.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its spirocyclic structure is of particular interest for designing drugs with improved stability and bioavailability.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate involves interactions with various molecular targets. The compound can act as an inhibitor of enzymes that recognize ester or amide bonds, such as esterases and proteases. The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Name Spiro System Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 1,4-Diazaspiro[5.5]undecane 5-(Ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl, 3-oxo, Boc C₂₃H₃₃N₅O₅S 503.60* N/A
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) 3-Azaspiro[5.5]undecane 9-oxo, Boc C₁₅H₂₅NO₃ 283.40
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) 2,8-Diazaspiro[4.5]decane Boc C₁₃H₂₄N₂O₂ 240.34
Diazaspiro[3.5]nonene derivative (EP 4 374 877 A2) 5,6-Diazaspiro[3.5]nonene Pyrimidin-4-yl, trifluoromethylphenyl, hydroxy C₃₀H₂₈F₆N₆O₄ 674.58

*Calculated based on molecular formula.

Key Observations:

  • The target compound’s 1,4-diazaspiro[5.5]undecane system provides a larger, more rigid framework compared to smaller spiro systems (e.g., 4.5 or 3.5) in analogs .
  • The Boc group is a common protective feature across analogs, enabling deprotection for further functionalization .

Physicochemical Properties

Table 2: Physicochemical and Bioactivity Comparison

Compound Name Log S (Solubility) TPSA (Ų) H-Bond Acceptors/Donors Bioavailability Score Reference
Target Compound -3.2* 105 7 / 1 0.55* N/A
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate -2.5 54 3 / 0 0.72
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate -2.9 44 3 / 0 0.69
Diazaspiro[3.5]nonene derivative -4.1 128 8 / 2 0.17

*Predicted using analogous data from references.

Key Observations:

  • The target compound’s higher topological polar surface area (TPSA = 105 Ų) compared to simpler spirocarbamates (e.g., 44–54 Ų) reflects increased polarity due to the pyrimidine and carbonyl groups, likely reducing membrane permeability .
  • Lower solubility (Log S ≈ -3.2) compared to CAS 873924-08-4 (Log S = -2.5) may arise from its larger hydrophobic surface area .
  • Moderate bioavailability (0.55) aligns with spirocyclic compounds’ balance between rigidity and solubility .

Biological Activity

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H30N4O3SC_{18}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 382.52 g/mol. The compound features a spirocyclic structure that is significant for its biological interactions.

Property Value
Molecular FormulaC₁₈H₃₀N₄O₃S
Molecular Weight382.52 g/mol
CAS NumberNot available
Purity>95% (typical)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the tert-butyl and carboxylate groups.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of diazaspiro compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, the incorporation of the pyrimidine moiety has been linked to enhanced activity against specific cancer types due to its ability to interfere with nucleic acid synthesis.

Immunomodulatory Effects

Research has highlighted the potential immunomodulatory effects of related compounds on T-cell proliferation. One study demonstrated that spirocyclic compounds could rescue T-cell proliferation inhibited by other agents, suggesting a role in modulating immune responses . This opens avenues for exploring their use in autoimmune diseases and immunotherapy.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in metabolic pathways. Compounds structurally similar to this compound have been reported to act as inhibitors of enzymes like mixed lineage kinase domain-like pseudokinase (MLKL), which plays a crucial role in necroptosis . This suggests potential applications in diseases where necroptosis is implicated.

Case Studies

  • Anticancer Activity : A study focusing on pyrimidine derivatives showed that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .
  • Immunomodulation : In vitro assays demonstrated that spirocyclic compounds could enhance T-cell activation under specific conditions, providing insights into their potential as therapeutic agents in immunotherapy .
  • Enzyme Targeting : Research on PROTACs (proteolysis targeting chimeras) highlighted how compounds similar to tert-butyl derivatives can effectively degrade MLKL, leading to reduced necroptotic cell death in cellular models .

Q & A

Q. What synthetic strategies are recommended for preparing this spirocyclic pyrimidine derivative?

A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. For example:

  • Step 1: Introduce the methylthio and ethoxycarbonyl groups via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 2: Couple the pyrimidine moiety to the diazaspiro[5.5]undecane system using a Buchwald-Hartwig amination or SNAr reaction under basic conditions (e.g., Hunig’s base in CH2Cl2, as seen in analogous spirocyclic syntheses) .
  • Step 3: Protect reactive amines with tert-butyl carbamate groups to prevent side reactions. Characterization should include 1H/13C NMR to confirm spirocyclic geometry and LC-MS to verify purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

  • NMR: 1H/13C NMR to resolve spirocyclic proton environments and confirm regiochemistry of the pyrimidine substituents. Overlapping signals may require 2D techniques (HSQC, COSY) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ = 507.23).
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and ester groups).

Q. How should this compound be stored to maintain stability?

Store under inert gas (N2/Ar) at –20°C in amber vials. The tert-butyl carbamate and ester groups are sensitive to hydrolysis; monitor degradation via monthly HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Questions

Q. How can computational chemistry optimize reaction conditions for this synthesis?

Apply quantum mechanical (QM) methods (e.g., DFT) to model transition states for key steps (e.g., spirocyclization or pyrimidine functionalization). For example:

  • Use Gaussian16 to calculate activation energies for SNAr vs. amination pathways.
  • Pair with cheminformatics tools (e.g., ICReDD’s workflow) to mine experimental data and predict optimal solvents/catalysts . Example workflow:
StepComputational TaskExperimental Validation
1Transition state modeling for spirocyclizationTest predicted base (e.g., DIPEA vs. DBU)
2Solvent polarity screening (COSMO-RS)Compare yields in DMF vs. THF

Q. How to resolve contradictory NMR data arising from dynamic spirocyclic conformers?

Dynamic NMR (DNMR) or variable-temperature (VT) NMR can reveal ring-flipping in the diazaspiro system. For example:

  • Acquire 1H NMR at –40°C in CD2Cl2 to slow conformational exchange.
  • If unresolved, use X-ray crystallography (e.g., grow crystals via vapor diffusion with hexane/EtOAc) .

Q. What strategies improve regioselectivity during pyrimidine functionalization?

  • Electrophilic directing groups: The methylthio group at C2 directs electrophiles to C5 (para position).
  • Steric control: Bulkier reagents favor substitution at less hindered positions.
  • Computational guidance: Use Fukui indices (QM calculations) to identify electrophilic hotspots on the pyrimidine ring .

Q. How to troubleshoot low yields in the final coupling step?

Implement a Design of Experiments (DOE) approach:

FactorRange TestedOptimal Condition
CatalystPd2(dba)3, XPhosXPhos (2 mol%)
Temperature80–120°C100°C
SolventToluene, DMFDMF
Post-reaction, purify via preparative HPLC (C18, 0.1% TFA modifier) to remove Pd residues .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra?

  • Hypothesis 1: Conformational flexibility alters carbonyl orientations. Validate with QM-simulated IR spectra (e.g., ORCA software).
  • Hypothesis 2: Trace solvents (e.g., DMF) contribute overlapping peaks. Re-purify via silica gel chromatography (EtOAc/hexane) and re-analyze .

Q. Conflicting bioactivity data in preliminary assays: How to identify artifacts?

  • Control experiments: Test intermediates (e.g., unprotected spirocyclic amine) to rule out off-target effects.
  • Dose-response curves: Confirm activity is concentration-dependent (IC50 < 10 µM for target engagement).
  • Metabolite screening: Use LC-MS to detect decomposition products in assay media .

Methodological Recommendations

  • Synthetic Optimization: Combine QM modeling with high-throughput experimentation (HTE) to map reaction landscapes .
  • Characterization: Always cross-validate NMR assignments with 2D techniques and X-ray data when possible.
  • Data Reproducibility: Document all reaction conditions (e.g., ramp rates, degassing protocols) to mitigate batch-to-batch variability.

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